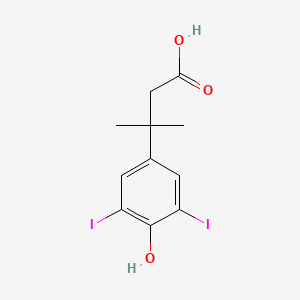
3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of two iodine atoms and a hydroxyl group attached to a phenyl ring, along with a butanoic acid side chain. It is known for its significant role in various biochemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid typically involves the iodination of a phenolic precursor followed by the introduction of a butanoic acid side chain. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms onto the phenyl ring. The reaction conditions often require a controlled temperature and pH to ensure selective iodination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The iodine atoms can be reduced to form a deiodinated product.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound, while reduction can produce a deiodinated derivative.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a thyroid hormone analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid-related disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. As a thyroid hormone analog, it binds to thyroid hormone receptors, modulating gene expression and influencing metabolic processes. The presence of iodine atoms enhances its affinity for these receptors, leading to potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid: Similar structure but with a shorter side chain.
3-(4-Hydroxy-3,5-diiodophenyl)lactate: Contains a lactate group instead of a butanoic acid side chain.
3,3’-Diiodo-L-thyronine: A related thyroid hormone analog with different iodine positioning.
Uniqueness
3-(4-Hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid is unique due to its specific structural features, including the butanoic acid side chain and the positioning of iodine atoms. These characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H12I2O3 |
|---|---|
Molekulargewicht |
446.02 g/mol |
IUPAC-Name |
3-(4-hydroxy-3,5-diiodophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12I2O3/c1-11(2,5-9(14)15)6-3-7(12)10(16)8(13)4-6/h3-4,16H,5H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
JWSWOCMECQWTIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)O)C1=CC(=C(C(=C1)I)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol](/img/structure/B13007716.png)
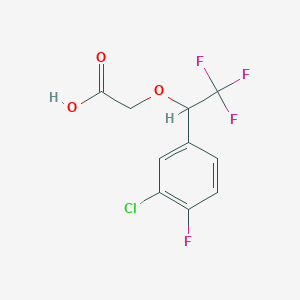
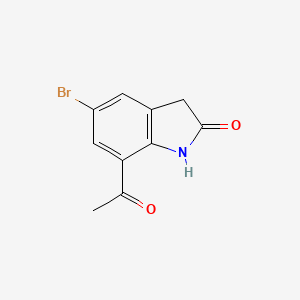
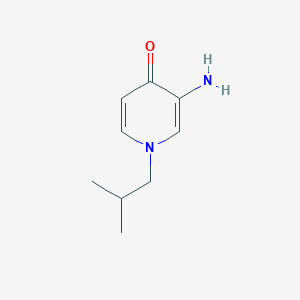
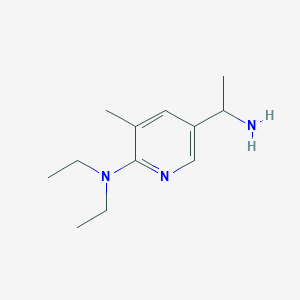

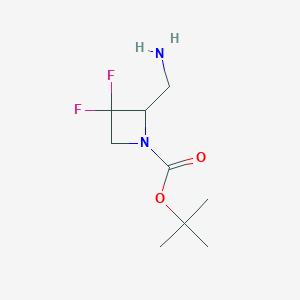
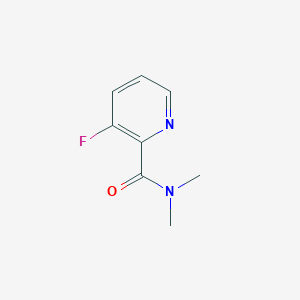





![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13007793.png)
